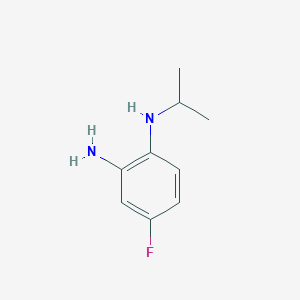

4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated aromatic diamines typically involves multiple steps, starting from basic aromatic compounds like hydroquinone or phenylenediols. For instance, the synthesis of a new aromatic, unsymmetrical ether diamine with a trifluoromethyl pendent group was achieved in three steps using hydroquinone as a starting material . Another synthesis approach involves the coupling of nitro-substituted fluorobenzenes with phenylenediols, followed by reduction to yield the corresponding diamines . These methods demonstrate the versatility and adaptability of synthetic routes to produce various substituted diamines, which could be analogous to the synthesis of "4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine."

Molecular Structure Analysis

The molecular structure of fluorinated aromatic diamines is characterized by the presence of aromatic rings, amine groups, and fluorine atoms or trifluoromethyl groups. These structural features can lead to interesting interactions, such as π-stacking and microdomain formation, as observed in compounds with both aromatic and perfluoroaromatic moieties . The presence of substituents like fluorine atoms can significantly influence the molecular conformation and intermolecular interactions, which are crucial for the material's properties.

Chemical Reactions Analysis

Fluorinated aromatic diamines are reactive intermediates that can undergo polymerization with various aromatic tetracarboxylic acid dianhydrides to produce polyimides . The presence of fluorine atoms in the diamine can affect the reactivity and the resulting polymer's properties, such as solubility, thermal stability, and dielectric properties. The chemical reactivity of these diamines is essential for their application in advanced materials, such as microelectronics.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic diamines and their polymers are influenced by their molecular structure. The polymers derived from these diamines exhibit excellent thermal stability, with decomposition temperatures above 522 °C and glass-transition temperatures ranging from 232–272 °C . They also show outstanding mechanical properties, such as high tensile strength and modulus, and good dielectric properties with low dielectric constants . The solubility of these polymers in various solvents is another critical property, enabling the processing of high-quality films . Additionally, some fluorinated diamines exhibit unique luminescent properties, such as aggregation-induced emission enhancement, which can be utilized in fluorescence sensing applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of fluorinated compounds, such as "4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine," often involves complex reactions that introduce fluorine atoms or fluorine-containing groups into organic molecules. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, demonstrates the challenges and innovations in the synthesis of fluorinated compounds. This process highlights the development of a pilot-scale method for the preparation of fluorinated biphenyls, which could be relevant to the synthesis of structurally similar compounds like the one (Qiu et al., 2009).

Applications in Material Science

Fluorinated graphene, as a material with a structure potentially related to the application of fluorinated benzene compounds, showcases the importance of fluorination in enhancing material properties. Fluorinated graphene combines a two-dimensional layer structure with a wide bandgap and high stability, attributable to its unique carbon-fluorine bonds. This material's synthesis, structure, and properties, such as high thermal and chemical stability, make it a significant subject of study for applications in energy conversion, storage devices, and bioapplications (Feng et al., 2016).

Biological and Pharmaceutical Research

The development of amyloid imaging ligands for Alzheimer's disease, involving compounds structurally similar to or potentially synthesized using methods applicable to "4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine," represents a significant advance in medical imaging. Such compounds have been studied for their ability to measure amyloid in vivo in the brain of Alzheimer's patients, demonstrating the critical role of fluorinated compounds in diagnostic applications (Nordberg, 2007).

Environmental and Safety Considerations

The review of the toxicology of three alkyl diamines, by-products in the production of diamine compounds, underlines the importance of understanding the acute toxicity, irritation potential, and environmental impact of chemical compounds, including those with fluorination. This research emphasizes the need for thorough safety assessments and environmental considerations in the production and application of chemical compounds (Kennedy, 2007).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Eigenschaften

IUPAC Name |

4-fluoro-1-N-propan-2-ylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJNISZBIJDONJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)

![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)

![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)